3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a thiazolidine ring, a thiomorpholine ring, and a pyrido[1,2-a]pyrimidinone core
Preparation Methods
The synthesis of 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, including the formation of the thiazolidine and thiomorpholine rings, followed by their integration into the pyrido[1,2-a]pyrimidinone core. The synthetic route typically involves the use of reagents such as dichloromethane and methanol, with reaction conditions including rotary evaporation and trituration in water .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine and thiomorpholine rings.
Coupling Reactions: Suzuki–Miyaura coupling is a common reaction for forming carbon-carbon bonds in this compound.
Scientific Research Applications
3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. The thiazolidine and thiomorpholine rings play a crucial role in its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell proliferation .
Comparison with Similar Compounds
Compared to other similar compounds, 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of structural features. Similar compounds include:
Thiazolidinones: Known for their biological activities, including antidiabetic and anti-inflammatory properties.
Pyrido[1,2-a]pyrimidinones: Studied for their potential as kinase inhibitors and anticancer agents.
Thiomorpholines: Investigated for their role in enhancing the solubility and bioavailability of pharmaceutical compounds.
This compound’s distinct structure allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C24H22N4O2S3 |
---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
(5Z)-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N4O2S3/c1-16(17-7-3-2-4-8-17)28-23(30)19(33-24(28)31)15-18-21(26-11-13-32-14-12-26)25-20-9-5-6-10-27(20)22(18)29/h2-10,15-16H,11-14H2,1H3/b19-15- |
InChI Key |
VPMVKNZKAQPGJE-CYVLTUHYSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCSCC5)/SC2=S |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCSCC5)SC2=S |
Origin of Product |
United States |
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